molecular formula C18H13ClN4O B14972887 3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B14972887
M. Wt: 336.8 g/mol
InChI Key: ZIDKMAHOFNAFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring fused with pyrazole and substituted phenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale synthesis might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-(4-methylphenyl)acrylonitrile hydrate
  • 3-(2-chlorophenyl)-3-((4-methylphenyl)sulfonyl)-1-phenyl-1-propanone

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C18H13ClN4O

Molecular Weight

336.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H13ClN4O/c1-11-4-2-3-5-14(11)15-10-16(22-21-15)18-20-17(23-24-18)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,21,22)

InChI Key

ZIDKMAHOFNAFFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.